6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide
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Overview
Description
6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H6INO2S It is a derivative of benzo[d]isothiazole, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide typically involves the iodination of 3-methylbenzo[d]isothiazole 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azido-3-methylbenzo[d]isothiazole 1,1-dioxide, while oxidation with hydrogen peroxide forms this compound sulfone.
Scientific Research Applications
6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. The iodine atom and the isothiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[d]isothiazole 1,1-dioxide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C8H6INO2S |
---|---|
Molecular Weight |
307.11 g/mol |
IUPAC Name |
6-iodo-3-methyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C8H6INO2S/c1-5-7-3-2-6(9)4-8(7)13(11,12)10-5/h2-4H,1H3 |
InChI Key |
UVXVFIROLZMCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C1C=CC(=C2)I |
Origin of Product |
United States |
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